(3,5-Dichloro-4-ethoxyphenyl)(methyl)sulfane
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Overview
Description
(3,5-Dichloro-4-ethoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10Cl2OS and a molecular weight of 237.15 g/mol It is characterized by the presence of dichloro, ethoxy, and methylsulfane groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloro-4-ethoxyphenyl)(methyl)sulfane typically involves the reaction of 3,5-dichloro-4-ethoxyphenol with methylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the sulfane group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichloro-4-ethoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to a thiol or other reduced forms.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Dichloro-4-ethoxyphenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dichloro-4-ethoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pathways involved may include oxidative stress, disruption of cellular membranes, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dichloro-4-ethoxy-2-methylphenyl)(methyl)sulfane: Similar structure but with an additional methyl group on the benzene ring.
(3,5-Dichloro-4-ethoxyphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Its dichloro and ethoxy groups provide sites for further chemical modification, while the methylsulfane group contributes to its biological activity .
Properties
Molecular Formula |
C9H10Cl2OS |
---|---|
Molecular Weight |
237.15 g/mol |
IUPAC Name |
1,3-dichloro-2-ethoxy-5-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10Cl2OS/c1-3-12-9-7(10)4-6(13-2)5-8(9)11/h4-5H,3H2,1-2H3 |
InChI Key |
FRSNQUULWCOJPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)SC)Cl |
Origin of Product |
United States |
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